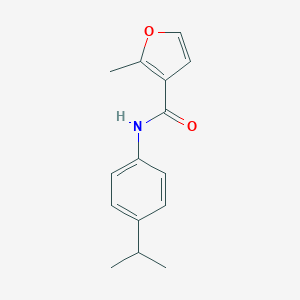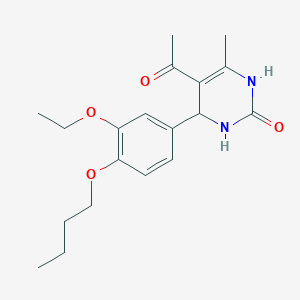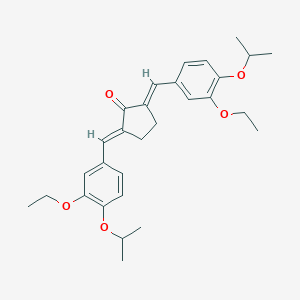![molecular formula C19H19Cl2NO3 B443516 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B443516.png)
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a dichlorophenoxy group and a tetrahydrofuran moiety. Its unique structure imparts specific chemical and physical properties, making it valuable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.
Attachment of the benzamide core: The dichlorophenoxy intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the tetrahydrofuran moiety: The final step involves the reaction of the benzamide intermediate with tetrahydrofuran in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with altered functional groups.
Aplicaciones Científicas De Investigación
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structure allows for targeted interactions with molecular targets, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C19H19Cl2NO3 |
|---|---|
Peso molecular |
380.3g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19Cl2NO3/c20-15-6-7-18(17(21)10-15)25-12-13-3-1-4-14(9-13)19(23)22-11-16-5-2-8-24-16/h1,3-4,6-7,9-10,16H,2,5,8,11-12H2,(H,22,23) |
Clave InChI |
ZOHSRCDESNJPSC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-1-(3-ISOPROPOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B443433.png)
![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)
![Methyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B443437.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)
![4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443444.png)
![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)

![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B443449.png)
![Dimethyl 5-{[3-(4-tert-butylphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443453.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B443455.png)

